molecular formula C22H28N2O2S B6103236 (4-Benzylpiperazin-1-yl)(3,4-diethoxyphenyl)methanethione

(4-Benzylpiperazin-1-yl)(3,4-diethoxyphenyl)methanethione

Cat. No.: B6103236
M. Wt: 384.5 g/mol
InChI Key: ILLVDTDGIJUWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Benzylpiperazin-1-yl)(3,4-diethoxyphenyl)methanethione is a complex organic compound that features a piperazine ring substituted with a benzyl group and a methanethione moiety attached to a diethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)(3,4-diethoxyphenyl)methanethione typically involves the reductive amination of a precursor compound. One common method is the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)(3,4-diethoxyphenyl)methanethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methanethione group to a methanethiol group.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methanethiol derivatives.

    Substitution: Various substituted piperazine and aromatic derivatives.

Scientific Research Applications

(4-Benzylpiperazin-1-yl)(3,4-diethoxyphenyl)methanethione has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(3,4-diethoxyphenyl)methanethione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. For example, docking studies have shown that the compound can interact with oxidoreductase enzymes, stabilizing the enzyme-inhibitor complex through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzylpiperazin-1-yl)(3,4-diethoxyphenyl)methanethione is unique due to its diethoxy substitution on the aromatic ring, which can influence its chemical reactivity and biological activity. This substitution pattern may enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(3,4-diethoxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c1-3-25-20-11-10-19(16-21(20)26-4-2)22(27)24-14-12-23(13-15-24)17-18-8-6-5-7-9-18/h5-11,16H,3-4,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLVDTDGIJUWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=S)N2CCN(CC2)CC3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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